molecular formula C19H15N2S+ B11708990 4-(1,3-Benzothiazol-2-yl)-1-benzylpyridinium

4-(1,3-Benzothiazol-2-yl)-1-benzylpyridinium

Cat. No.: B11708990
M. Wt: 303.4 g/mol
InChI Key: ORONZDNPGWKLDX-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-yl)-1-benzylpyridin-1-ium is a heterocyclic compound that features a benzothiazole ring fused to a pyridinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzothiazol-2-yl)-1-benzylpyridin-1-ium typically involves the condensation of 2-aminobenzenethiol with pyridine derivatives. One common method includes the reaction of 2-aminobenzenethiol with benzyl chloride in the presence of a base such as sodium hydroxide, followed by cyclization to form the benzothiazole ring . Another approach involves the use of microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound often utilize one-pot multicomponent reactions, which streamline the synthesis process and reduce the need for purification steps. These methods may involve the use of catalysts such as piperidine or other amines to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzothiazol-2-yl)-1-benzylpyridin-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(1,3-Benzothiazol-2-yl)-1-benzylpyridin-1-ium has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-benzothiazol-2-yl)-1-benzylpyridin-1-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with the active sites of enzymes, inhibiting their activity. Additionally, the pyridinium ion can facilitate binding to negatively charged biological molecules, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Benzothiazol-2-yl)-1-benzylpyridin-1-ium is unique due to its combination of the benzothiazole and pyridinium moieties, which confer distinct electronic and steric properties. This uniqueness enhances its potential for diverse applications in various fields .

Properties

Molecular Formula

C19H15N2S+

Molecular Weight

303.4 g/mol

IUPAC Name

2-(1-benzylpyridin-1-ium-4-yl)-1,3-benzothiazole

InChI

InChI=1S/C19H15N2S/c1-2-6-15(7-3-1)14-21-12-10-16(11-13-21)19-20-17-8-4-5-9-18(17)22-19/h1-13H,14H2/q+1

InChI Key

ORONZDNPGWKLDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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